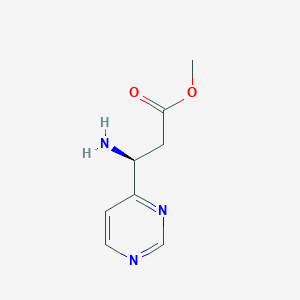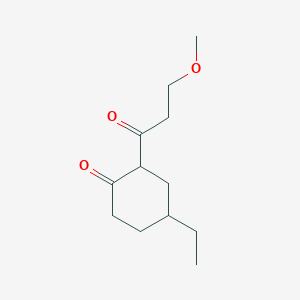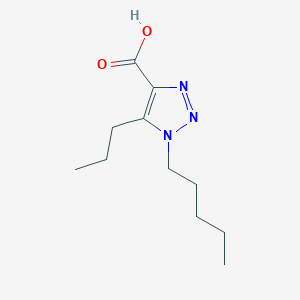
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized using “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles. This method utilizes a flow reactor and a heterogeneous copper catalyst to achieve high yields and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new substituents to the triazole ring, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological and chemical properties .
Aplicaciones Científicas De Investigación
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 1-pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1,2,3-Triazole: A basic triazole structure with diverse applications.
1,2,4-Triazole: Another triazole isomer with unique properties and applications.
1,5-Disubstituted 1,2,3-Triazoles: Compounds with similar substitution patterns but different biological activities
Uniqueness: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazoles .
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
1-pentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-6-8-14-9(7-4-2)10(11(15)16)12-13-14/h3-8H2,1-2H3,(H,15,16) |
Clave InChI |
YTLMPIIBXNQPLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C(=C(N=N1)C(=O)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


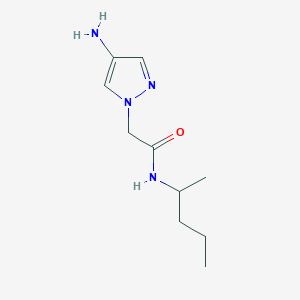
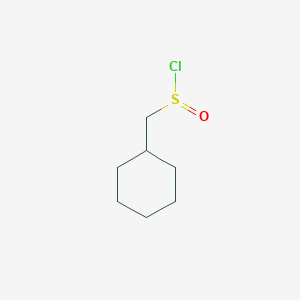
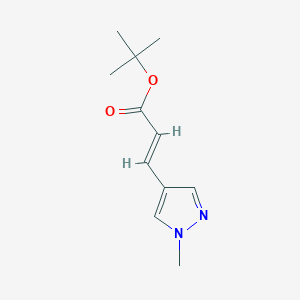
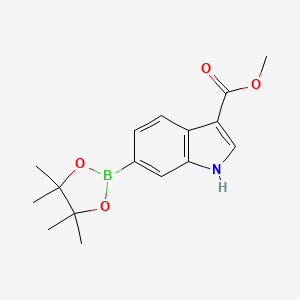
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
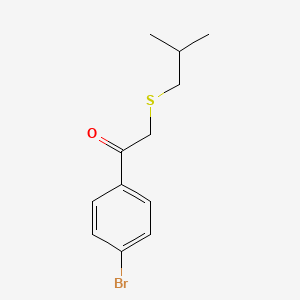

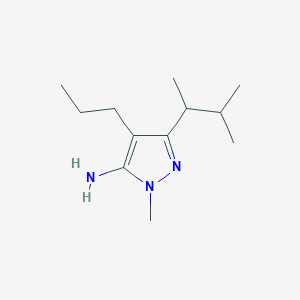
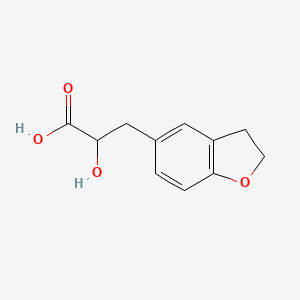
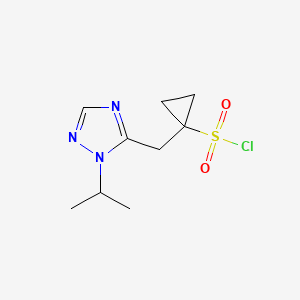
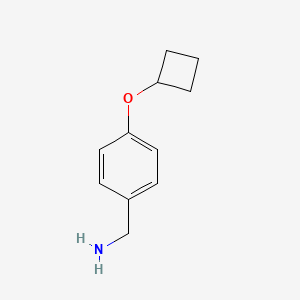
![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)
